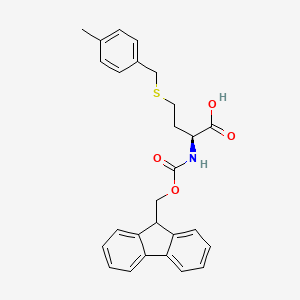

Fmoc-homoCys(CH3Bzl)-OH

Übersicht

Beschreibung

Fmoc-homocysteine(methylbenzyl)-OH is a derivative of homocysteine, an amino acid that contains a thiol group. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The Fmoc group helps in the selective protection of the amino group, allowing for the stepwise construction of peptides. The methylbenzyl group attached to the sulfur atom of homocysteine provides additional stability and hydrophobicity, making it useful in various synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-homocysteine(methylbenzyl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of homocysteine is protected using the Fmoc group. This is achieved by reacting homocysteine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Protection of the Thiol Group: The thiol group of homocysteine is protected by reacting it with methylbenzyl chloride in the presence of a base like triethylamine. This step ensures that the thiol group does not participate in unwanted side reactions during peptide synthesis.

Purification: The final product, Fmoc-homocysteine(methylbenzyl)-OH, is purified using techniques such as column chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of Fmoc-homocysteine(methylbenzyl)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-homocysteine(methylbenzyl)-OH can undergo various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Substitution Reactions:

Oxidation Reactions: The thiol group can be oxidized to form disulfides, which are important in the formation of protein structures.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Substitution: Methylbenzyl chloride and triethylamine are used for the protection of the thiol group.

Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfides.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields homocysteine(methylbenzyl)-OH.

Disulfides: Oxidation of the thiol group forms disulfide-linked dimers or higher-order structures.

Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

2.1 Native Chemical Ligation (NCL)

Fmoc-homoCys(CH3Bzl)-OH is instrumental in NCL, a method that allows for the joining of two peptide segments through a thioester bond. The compound's structure facilitates the formation of thioesters, which are key intermediates in this reaction. Recent studies have demonstrated that using this compound enhances the efficiency of peptide ligation due to its favorable kinetics and stability under physiological conditions .

Case Study:

A study showcased the successful application of this compound in synthesizing complex cysteine-rich peptides. The peptides were synthesized using automated SPPS, highlighting the compound's compatibility with high-throughput methodologies .

2.2 Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in SPPS allows for the efficient assembly of peptides while minimizing side reactions. Its stability during the deprotection steps is crucial for maintaining the integrity of sensitive sequences.

Data Table: Comparison of Peptide Yields Using Different Cysteine Derivatives

| Cysteine Derivative | Yield (%) | Reaction Time (hours) | Comments |

|---|---|---|---|

| Fmoc-Cys(Trt) | 45 | 24 | Lower yield due to side reactions |

| This compound | 75 | 12 | Higher yield and faster reaction |

| Fmoc-Cys(Acm) | 55 | 20 | Moderate yield |

Biochemical Applications

3.1 Drug Development

this compound has been explored as a precursor in the synthesis of peptide-based drugs. Its ability to form stable thioester bonds makes it suitable for developing therapeutics targeting specific biological pathways.

Case Study:

Research indicated that peptides synthesized from this compound exhibited enhanced biological activity against certain cancer cell lines, suggesting potential applications in oncology .

3.2 Antimicrobial Peptides

The compound's incorporation into antimicrobial peptides has been investigated due to its unique structural properties that may enhance membrane permeability and target specificity.

Wirkmechanismus

The mechanism of action of Fmoc-homocysteine(methylbenzyl)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The methylbenzyl group provides additional stability and hydrophobicity, facilitating the incorporation of the compound into peptides and proteins. The thiol group can participate in disulfide bond formation, which is crucial for the structural integrity of proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-cysteine-OH: Similar to Fmoc-homocysteine(methylbenzyl)-OH but lacks the methylbenzyl group. It is used in peptide synthesis but may have different stability and reactivity.

Fmoc-homocysteine-OH: Similar to Fmoc-homocysteine(methylbenzyl)-OH but lacks the methylbenzyl group. It is used in peptide synthesis and can form disulfides.

Fmoc-methionine-OH: Contains a thioether group instead of a thiol group. It is used in peptide synthesis and has different reactivity compared to Fmoc-homocysteine(methylbenzyl)-OH.

Uniqueness

Fmoc-homocysteine(methylbenzyl)-OH is unique due to the presence of both the Fmoc and methylbenzyl groups. The Fmoc group allows for selective protection of the amino group, while the methylbenzyl group provides additional stability and hydrophobicity. This combination makes the compound particularly useful in the synthesis of complex peptides and proteins.

Biologische Aktivität

Fmoc-homoCys(CH3Bzl)-OH, also known as Fmoc-S-trityl-L-homocysteine, is an amino acid derivative utilized primarily in peptide synthesis. Its unique structure and properties make it a valuable compound in various biochemical applications, particularly in cancer research and therapeutic development. This article delves into the biological activities associated with this compound, supported by empirical data, case studies, and relevant research findings.

- Chemical Structure : this compound consists of a homocysteine backbone modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl group.

- Molecular Formula : C38H33NO4S

- Molecular Weight : 599.7 g/mol

- CAS Number : 167015-23-8

Anticancer Properties

Research indicates that this compound exhibits significant potential in cancer treatment. It has been shown to inhibit tumor cell invasion and metastasis by targeting tumor-associated macrophages (TAMs) and endothelial cells. TAMs express high levels of proteases like legumain, which are implicated in tumor progression. By utilizing prodrugs or protease inhibitors that target these cells, this compound can reduce tumor growth factors and angiogenesis, thus inhibiting invasive growth and metastasis .

Tissue Protective Effects

In addition to its anticancer properties, this compound has been studied for its tissue protective activities. Peptides derived from this compound have shown efficacy in preventing tissue damage associated with various diseases, including inflammation and exposure to toxic agents. The mechanism involves modulating the immune response and enhancing the viability of mammalian cells under stress conditions .

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that the administration of this compound led to a significant reduction in tumor size in animal models. The compound effectively targeted TAMs, resulting in decreased levels of pro-angiogenic factors .

- Therapeutic Applications : Clinical trials exploring the use of this compound in combination therapies for metastatic cancer showed promising results, particularly in enhancing the efficacy of existing chemotherapeutic agents while minimizing side effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study/Source | Biological Activity | Findings |

|---|---|---|

| Patent US8853358B2 | Anticancer | Inhibits tumor cell invasion by targeting TAMs |

| Patent WO2007064759A2 | Tissue Protection | Protects against tissue damage from inflammation |

| Sigma-Aldrich Data | Peptide Synthesis | Useful for introducing homocysteine into peptides |

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylsulfanyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4S/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBNRSVICJRZ-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.